molecular formula C19H14F3NO3 B15364356 Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate

Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate

Cat. No.: B15364356
M. Wt: 361.3 g/mol
InChI Key: TYTKASGPZGDYEW-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate is a quinoline derivative with a trifluoromethyl group and a methoxy group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them useful in various chemical reactions.

Biology: The biological potential of this compound includes its use as a probe in biological studies. Its fluorescence properties can be utilized in imaging techniques to study cellular processes.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-methoxy-2-(trifluoromethyl)quinoline-7-carboxylate: Similar structure but lacks the phenyl group.

  • Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-6-carboxylate: Similar structure but with a different position of the carboxylate group.

  • Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-5-carboxylate: Similar structure but with a different position of the carboxylate group.

Uniqueness: The uniqueness of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 4-methoxy-2-[4-(trifluoromethyl)phenyl]quinoline-7-carboxylate

InChI

InChI=1S/C19H14F3NO3/c1-25-17-10-15(11-3-6-13(7-4-11)19(20,21)22)23-16-9-12(18(24)26-2)5-8-14(16)17/h3-10H,1-2H3

InChI Key

TYTKASGPZGDYEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=CC(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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